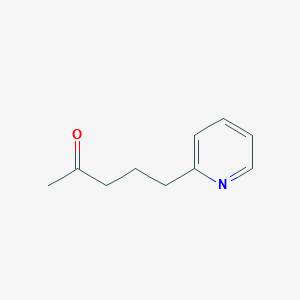
5-(2-Pyridyl)pentan-2-one
Cat. No. B3301366
Key on ui cas rn:
90874-87-6
M. Wt: 163.22 g/mol
InChI Key: JNAQSIAPRPFYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06534489B1
Procedure details


According to reference F. Noel, Albertson J. Am. Chem. Soc. 1950, 72, 2594-99, a reaction mixture comprising 50 g of acetyl acetone, 1.5 g of sodium and 108 g of 2-vinylpyridine is refluxed for 7 hours. The produced may be distilled as a yellow oil at 1.5. 102 Pa (1.1 Torr) (b.p.: 90-127° C.). Fractional distillation of this oil yields 11.9 g of 5-(2-pyridyl)-2-pentanone (4a) with a boiling point of 88-105° C. and 1.3·102 Pa (1.0 Torr).



Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[Na].C([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=C>>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH2:6][CH2:5][CH2:4][C:1](=[O:3])[CH3:2] |^1:7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
108 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The produced may
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
be distilled as a yellow oil at 1.5
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation of this oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)CCCC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 14.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
